2-(3-Chloro-4-fluorophenoxy)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds derived from acetohydrazide precursors has been explored, as seen in the study of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of 2-(4-fluorophenoxy) acetic acid from 4-fluoro-phenol with ethyl chloroacetate in acetone provides a potential pathway that could be modified to synthesize "2-(3-Chloro-4-fluorophenoxy)acetohydrazide" by incorporating an appropriate hydrazide component.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) . These studies provide a foundation for understanding the molecular structure of "2-(3-Chloro-4-fluorophenoxy)acetohydrazide," as similar analytical methods could be employed to determine its structure.
Chemical Reactions Analysis
The chemical behavior of related compounds under different conditions has been studied, such as the photolysis of chlorinated biphenyls in aqueous environments . This information can be useful in predicting the reactivity of "2-(3-Chloro-4-fluorophenoxy)acetohydrazide" under various conditions, including potential environmental degradation pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been characterized. For instance, the analysis of 2-(4-fluorophenoxy) acetic acid provided insights into its crystal system, space group, and intermolecular interactions . These findings can help infer the properties of "2-(3-Chloro-4-fluorophenoxy)acetohydrazide," such as its solubility, melting point, and potential intermolecular forces.
Relevant Case Studies
While no direct case studies on "2-(3-Chloro-4-fluorophenoxy)acetohydrazide" are provided, the inhibition activities of synthesized heterocyclic compounds against lipase and α-glucosidase enzymes offer a perspective on the potential biological activities of the compound. Additionally, the photolysis study of chlorinated biphenyls could be considered a case study for environmental implications.
properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c9-6-3-5(1-2-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOZXWXSEMYETA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NN)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234514 |
Source
|
Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)acetohydrazide | |
CAS RN |
774575-30-3 |
Source
|
Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774575-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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